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The therapeutic strategy centered around 93-O17S LNPs is a form of in-situ vaccination. This

approach aims to transform the tumor itself into a vaccine, thereby generating a systemic,

tumor-specific immune response. The mechanism can be dissected into a multi-step process:

Tumor Antigen Release: The process is initiated by the local administration of a

chemotherapeutic agent, such as doxorubicin, into the tumor. This induces the death of a

small number of cancer cells, leading to the release of a broad spectrum of tumor-associated

antigens (TAAs)[3].

Antigen Capture and Immune Adjuvant Delivery: Subsequently, 93-O17S LNPs, which are

engineered to have a positive surface charge, are injected into the same tumor site. These

LNPs then capture the negatively charged TAAs through electrostatic interactions[3][5].

Concurrently, these LNPs are loaded with a potent immune adjuvant, cyclic guanosine

monophosphate-adenosine monophosphate (cGAMP), which is an agonist for the Stimulator

of Interferon Genes (STING) pathway[3][4].

Enhanced Antigen Cross-Presentation and STING Activation: The 93-O17S LNPs facilitate

the delivery of both the captured TAAs and the encapsulated cGAMP into the cytoplasm of

antigen-presenting cells (APCs), such as dendritic cells[3]. The cytoplasmic delivery of

cGAMP is crucial as it activates the STING pathway, a critical signaling cascade in innate

immunity that is essential for anti-tumor responses[3][5].

Induction of a Robust Anti-Tumor T-Cell Response: The activation of the STING pathway in

APCs leads to the production of type I interferons and other pro-inflammatory cytokines.
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This, in combination with the presence of TAAs, promotes the maturation of dendritic cells

and enhances the cross-presentation of tumor antigens on Major Histocompatibility Complex

(MHC) class I molecules[3]. This, in turn, primes and activates cytotoxic CD8+ T-cells, which

are the primary effectors of anti-tumor immunity, capable of recognizing and killing cancer

cells throughout the body[3].

Generation of Immune Memory: A significant outcome of this in-situ vaccination strategy is

the induction of long-lasting immunological memory. This means the immune system is

trained to recognize and eliminate any future recurrence of the same tumor[3][4].

Quantitative Data Summary
The efficacy of the 93-O17S-F/cGAMP LNP platform has been demonstrated in preclinical

models. The following tables summarize the key quantitative findings.

In Vivo Efficacy in B16F10

Melanoma Model
Outcome Reference

Primary Tumor Recovery
35% of mice exhibited

complete recovery
[3][4]

Protection Against Tumor

Rechallenge

71% of recovered mice were

resistant to a subsequent

tumor challenge

[3][4]
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In Vitro Immune

Activation
Cell Lines Key Findings Reference

STING Pathway

Activation

RAW264.7 and DC2.4

cells

Upregulation of

STING-related genes

(ifnb1, cxcl10) and

proinflammatory

factors (IFN-β)

[3]

Antigen Capture -

Zeta potential of 93-

O17S-F LNPs shifts

from positive to

negative upon

incubation with tumor

lysate, confirming

electrostatic capture

of antigens.

[5]

Experimental Protocols
The following are summaries of the key experimental methodologies used to elucidate the

mechanism of action of 93-O17S LNPs.

1. In Vivo Murine Melanoma Model

Animal Model: C57BL/6 mice.

Tumor Cell Line: B16F10 melanoma cells.

Procedure:

B16F10 cells are subcutaneously injected into the flank of the mice.

Once tumors reach a certain size, a low dose of doxorubicin is injected intratumorally.

24 hours later, 93-O17S-F/cGAMP LNPs are injected into the same tumor.

Tumor growth is monitored over time.
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For rechallenge experiments, mice that have completely cleared their primary tumors are

injected with B16F10 cells on the contralateral flank, and tumor growth is monitored.

2. In Vitro Cellular Uptake and STING Activation

Cell Lines: RAW264.7 (macrophage-like) and DC2.4 (dendritic cell) lines.

Procedure:

cGAMP is fluorescently labeled (e.g., cGAMPFluo).

The labeled cGAMP is encapsulated within 93-O17S-F LNPs.

The LNPs are incubated with the cells in culture.

Intracellular localization of the fluorescent cGAMP is visualized using confocal laser

scanning microscopy to confirm cytoplasmic delivery and endosomal escape.

To assess STING activation, RNA is extracted from the cells after treatment, and the

expression of STING target genes (ifnb1, cxcl10) is quantified using quantitative real-time

PCR (qRT-PCR). The secretion of IFN-β into the cell culture supernatant is measured by

ELISA.

3. Zeta Potential Measurement for Antigen Capture

Materials: 93-O17S-F LNPs and tumor lysate from B16F10 cells.

Procedure:

The zeta potential of the 93-O17S-F LNPs is measured using a Zetasizer.

The LNPs are then incubated with increasing concentrations of tumor lysate.

The zeta potential of the LNP-lysate complexes is measured to determine the change in

surface charge, which indicates the binding of the negatively charged tumor antigens to

the cationic LNPs.
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Visualizations: Signaling Pathways and
Experimental Workflows
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Click to download full resolution via product page

Caption: Mechanism of action for 93-O17S-F LNP-based in-situ cancer vaccination.
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Caption: Experimental workflow for evaluating 93-O17S-F LNPs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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